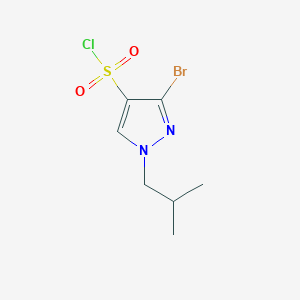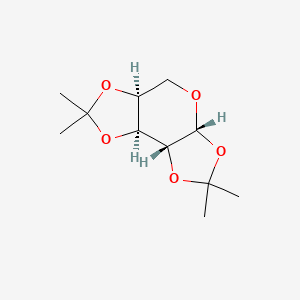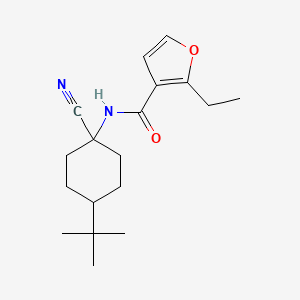![molecular formula C22H23ClN4OS2 B2662387 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217252-09-9](/img/structure/B2662387.png)
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4OS2 and its molecular weight is 459.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminones and Their Role in Heterocyclic Chemistry
Enaminones serve as crucial intermediates for the synthesis of various heterocyclic compounds. They undergo reactions that lead to the formation of compounds with potential biological activities, including antitumor, antibacterial, and anticonvulsant properties. For example, enaminones derived from thiazolo[3,2-a]benzimidazole have been explored for the synthesis of phosphonate and phosphinic diamide derivatives, showcasing their versatility in organic synthesis (Abdou et al., 2016).
Thiosemicarbazide Derivatives and Their Antimicrobial Assessment
Compounds synthesized from thiosemicarbazide derivatives have shown antimicrobial properties. These derivatives provide a foundation for the synthesis of imidazole and other heterocyclic compounds, highlighting their importance in developing new therapeutic agents (Elmagd et al., 2017).
Synthesis and Biological Evaluation of Acrylamide Derivatives
Acrylamide derivatives, particularly those linked to imidazole rings, have been investigated for their biological activities, including as angiotensin II receptor antagonists. These studies underscore the potential of acrylamide derivatives in medicinal chemistry for addressing conditions like hypertension (Okazaki et al., 1998).
Utility in Heterocyclic Synthesis
Enaminonitriles are utilized in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, illustrating the compound's applicability in creating structurally diverse libraries with potential pharmacological activities (Fadda et al., 2012).
Properties
IUPAC Name |
(E)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2.ClH/c1-16-13-17(2)21-19(14-16)29-22(24-21)26(10-4-9-25-11-8-23-15-25)20(27)7-6-18-5-3-12-28-18;/h3,5-8,11-15H,4,9-10H2,1-2H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKSRQUPPMNAK-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)

![1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea](/img/structure/B2662315.png)
acetate](/img/structure/B2662317.png)

![3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride](/img/structure/B2662321.png)
![2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2662322.png)
![N-1,3-benzodioxol-5-yl-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2662324.png)
![5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2662325.png)


